Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate is an organic compound with significant scientific and industrial applications. Known for its distinct structure, it has drawn attention in various fields, from synthetic chemistry to pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the pyrimidine core. The methylsulfanyl and trifluoromethyl groups are introduced through electrophilic substitution reactions. The thiophene carboxylate moiety is then appended via nucleophilic aromatic substitution.
Industrial Production Methods: Industrial production scales up these synthetic routes using batch or continuous flow processes. Stringent control of reaction conditions—temperature, pressure, solvent choice, and reaction time—is essential to maximize yield and purity. Catalysts and reagents like lithium diisopropylamide (LDA) or N,N-dimethylformamide (DMF) may be employed to optimize reactions.
Chemical Reactions Analysis
Types of Reactions It Undergoes: Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate participates in various chemical reactions, including:
Oxidation
Reduction
Substitution
Oxidation: Uses reagents like hydrogen peroxide or potassium permanganate, often in the presence of a base such as sodium hydroxide.
Reduction: Involves hydrogen gas or reducing agents like lithium aluminum hydride, typically under an inert atmosphere.
Substitution: Employs nucleophiles like amines or thiols, facilitated by solvents such as ethanol or methanol.
Major Products Formed: The reactions yield derivatives with modified functional groups, which can be tailored for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a precursor for synthesizing more complex molecules. It is utilized in the development of novel catalytic systems and as a model compound in mechanistic studies.
Biology: Biologically, Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate exhibits potential as a biochemical probe. Its structural features make it a candidate for binding studies with enzymes and receptors.
Medicine: In the field of medicine, the compound's unique framework offers a scaffold for drug development, particularly in designing inhibitors for specific enzymes involved in disease pathways.
Industry: Industrial applications include its use as an intermediate in the synthesis of agrochemicals and as a component in the fabrication of advanced materials like polymers and electronic devices.
Mechanism of Action
The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. Its trifluoromethyl and thiophene carboxylate groups enhance binding affinity and specificity, impacting biological pathways like signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds:
Methyl 3-{[2-(methylsulfanyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate
Methyl 3-{[2-(ethylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate
Uniqueness: Compared to similar compounds, Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate's trifluoromethyl group confers unique electronic properties, enhancing its reactivity and binding characteristics. These attributes distinguish it in applications requiring high specificity and potency.
Properties
IUPAC Name |
methyl 3-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]oxythiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S2/c1-19-10(18)9-6(3-4-22-9)20-8-5-7(12(13,14)15)16-11(17-8)21-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRZWHLMJKHDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC(=NC(=C2)C(F)(F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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